molecular formula C19H16ClN3S B11428906 2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11428906
M. Wt: 353.9 g/mol
InChI Key: UTHFGGGJSGRAFL-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a methyl group, and a phenyl group attached to the imidazo[1,2-a]pyridine core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of substituted 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.

. This method, however, has a lower overall yield due to its multistage nature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to scale up the process. This includes using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3S

Molecular Weight

353.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16ClN3S/c1-12-7-10-17-22-18(15-8-9-16(20)24-15)19(23(17)11-12)21-14-6-4-3-5-13(14)2/h3-11,21H,1-2H3

InChI Key

UTHFGGGJSGRAFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(S4)Cl)C=C1

Origin of Product

United States

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